

F5446 solubility and preparation for in vitro assays

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Compound of Interest

Compound Name: F5446

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F5446: Application Notes for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **F5446**, a selective inhibitor of the SUV39H1 methyltransferase, and protocols for its preparation and use in various in vitro assays.

Introduction

F5446 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1.^{[1][2][3][4]} By inhibiting SUV39H1, **F5446** reduces the levels of histone H3 lysine 9 trimethylation (H3K9me3), a key epigenetic mark associated with gene silencing.^{[1][3][5]} This activity leads to the re-expression of silenced genes, such as the FAS receptor, sensitizing cancer cells to apoptosis.^{[1][3][6]} **F5446** has shown efficacy in preclinical models of colorectal cancer by inducing apoptosis, causing cell cycle arrest, and enhancing anti-tumor immunity.^{[1][3][5]}

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₆ H ₁₇ ClN ₂ O ₈ S
Molecular Weight	552.94 g/mol
Appearance	Orange to reddish-brown solid
CAS Number	2304465-89-0

Solubility

F5446 is soluble in dimethyl sulfoxide (DMSO).[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) For optimal dissolution, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[\[1\]](#)[\[8\]](#) Sonication may be required to achieve complete dissolution.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Solvent	Concentration	Molarity (approx.)
DMSO	100 mg/mL	180.85 mM

Preparation of Stock and Working Solutions

4.1. Materials

- **F5446** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, pyrogen-free water or appropriate cell culture medium/assay buffer
- Vortex mixer
- Sonicator (optional)

4.2. Protocol for 10 mM Stock Solution Preparation

- Equilibrate the **F5446** vial to room temperature before opening.

- Weigh the desired amount of **F5446** powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 5.53 mg of **F5446**.
- Add the appropriate volume of anhydrous DMSO to the **F5446** powder.
- Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
- If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
- Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[\[1\]](#)[\[8\]](#)

Stock Solution Preparation Table

Target Concentration	Mass of F5446 (for 1 mL)	Mass of F5446 (for 5 mL)	Mass of F5446 (for 10 mL)
1 mM	0.55 mg	2.76 mg	5.53 mg
5 mM	2.76 mg	13.82 mg	27.65 mg
10 mM	5.53 mg	27.65 mg	55.30 mg

4.3. Preparation of Working Solutions

- Thaw a single aliquot of the **F5446** stock solution at room temperature.
- Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.
- Mix the working solution thoroughly by gentle vortexing or inversion before adding to the experimental wells.

Note: It is recommended to prepare fresh working solutions for each experiment.

Storage and Stability

- Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[\[1\]](#)[\[8\]](#)

- Stock Solutions (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month. [\[1\]](#)[\[7\]](#)[\[8\]](#) Avoid repeated freeze-thaw cycles.

In Vitro Assay Protocols

6.1. Cell-Based Proliferation and Apoptosis Assays

This protocol provides a general guideline for assessing the effect of **F5446** on cancer cell lines.

6.1.1. Materials

- Cancer cell lines (e.g., SW620, LS411N colorectal cancer cells)[\[1\]](#)
- Complete cell culture medium
- 96-well clear or white-walled microplates
- **F5446** working solutions
- Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®) or apoptosis (e.g., Caspase-Glo® 3/7, Annexin V staining kit)
- Plate reader (spectrophotometer or luminometer) or flow cytometer

6.1.2. Experimental Protocol

- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare a serial dilution of **F5446** working solutions in complete cell culture medium. Typical final concentrations for in vitro assays range from 1 nM to 1 µM.[\[1\]](#)[\[7\]](#)
- Remove the existing medium from the cells and replace it with medium containing various concentrations of **F5446**. Include a vehicle control (DMSO) at the same final concentration as the highest **F5446** treatment.
- Incubate the plate for the desired time period (e.g., 48 to 72 hours).[\[1\]](#)[\[3\]](#)[\[7\]](#)

- At the end of the incubation period, perform the cell viability or apoptosis assay according to the manufacturer's instructions.
- Measure the signal using the appropriate instrument.
- Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the EC₅₀ or IC₅₀ value.

6.2. Histone Methyltransferase (HMT) Enzymatic Assay

This protocol describes a general method for measuring the inhibitory activity of **F5446** on SUV39H1.

6.2.1. Materials

- Recombinant human SUV39H1 enzyme
- Histone H3 peptide (e.g., residues 1-21) as a substrate
- S-Adenosyl-L-[methyl-³H]-methionine (³H-SAM)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
- **F5446** working solutions
- Scintillation cocktail and counter

6.2.2. Experimental Protocol

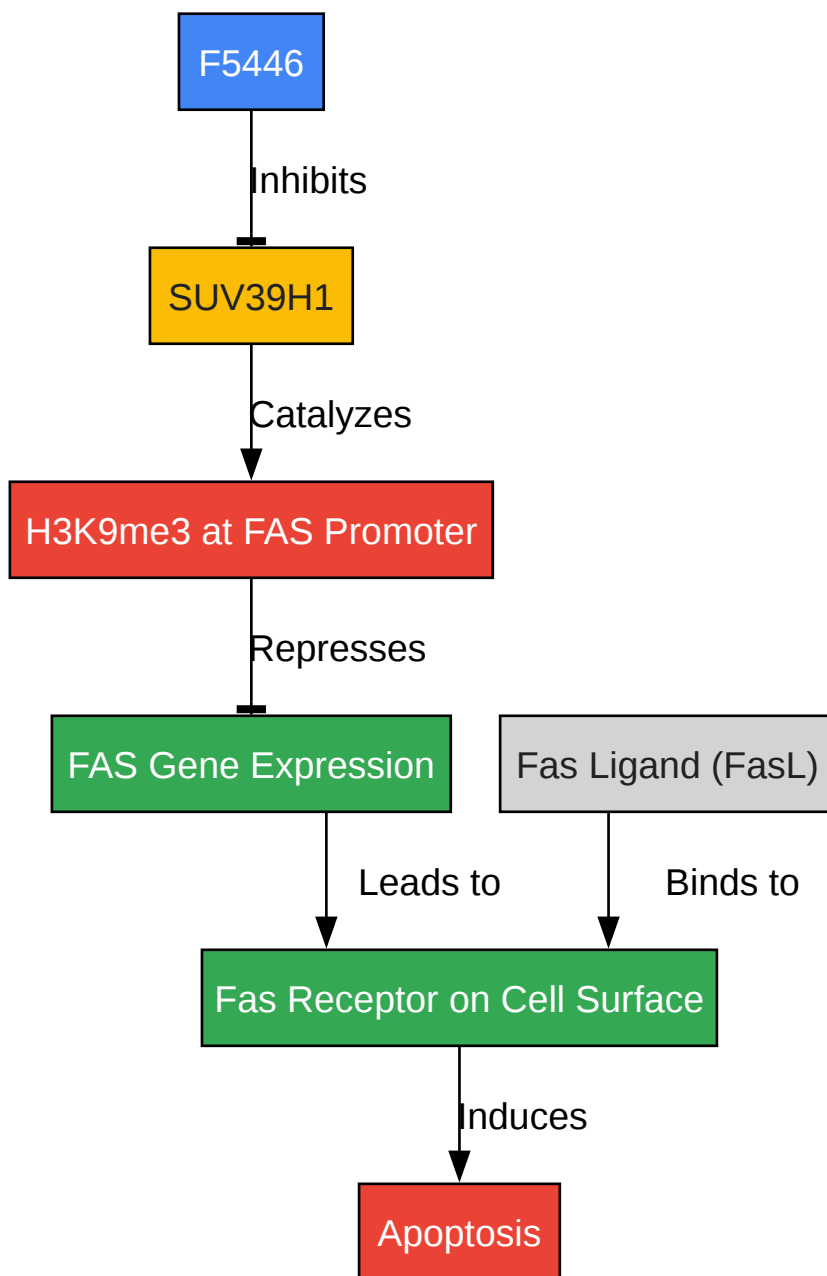
- Prepare a reaction mixture containing the assay buffer, recombinant SUV39H1, and the histone H3 peptide substrate.
- Add varying concentrations of **F5446** or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
- Initiate the enzymatic reaction by adding ³H-SAM.
- Incubate the reaction at 30°C for 1 hour.

- Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
- Transfer the reaction mixture to a filter paper, wash to remove unincorporated ^3H -SAM, and allow to dry.
- Place the filter paper in a scintillation vial with a scintillation cocktail.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition relative to the vehicle control to determine the IC_{50} value. **F5446** has a reported EC_{50} of 0.496 μM for SUV39H1 enzymatic activity.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Signaling Pathways and Experimental Workflows

7.1. **F5446** Mechanism of Action in Cancer Cells

F5446 inhibits SUV39H1, leading to a decrease in H3K9me3 at the FAS gene promoter. This results in the re-expression of the Fas receptor on the cell surface, sensitizing the cancer cells to Fas Ligand (FasL)-induced apoptosis.

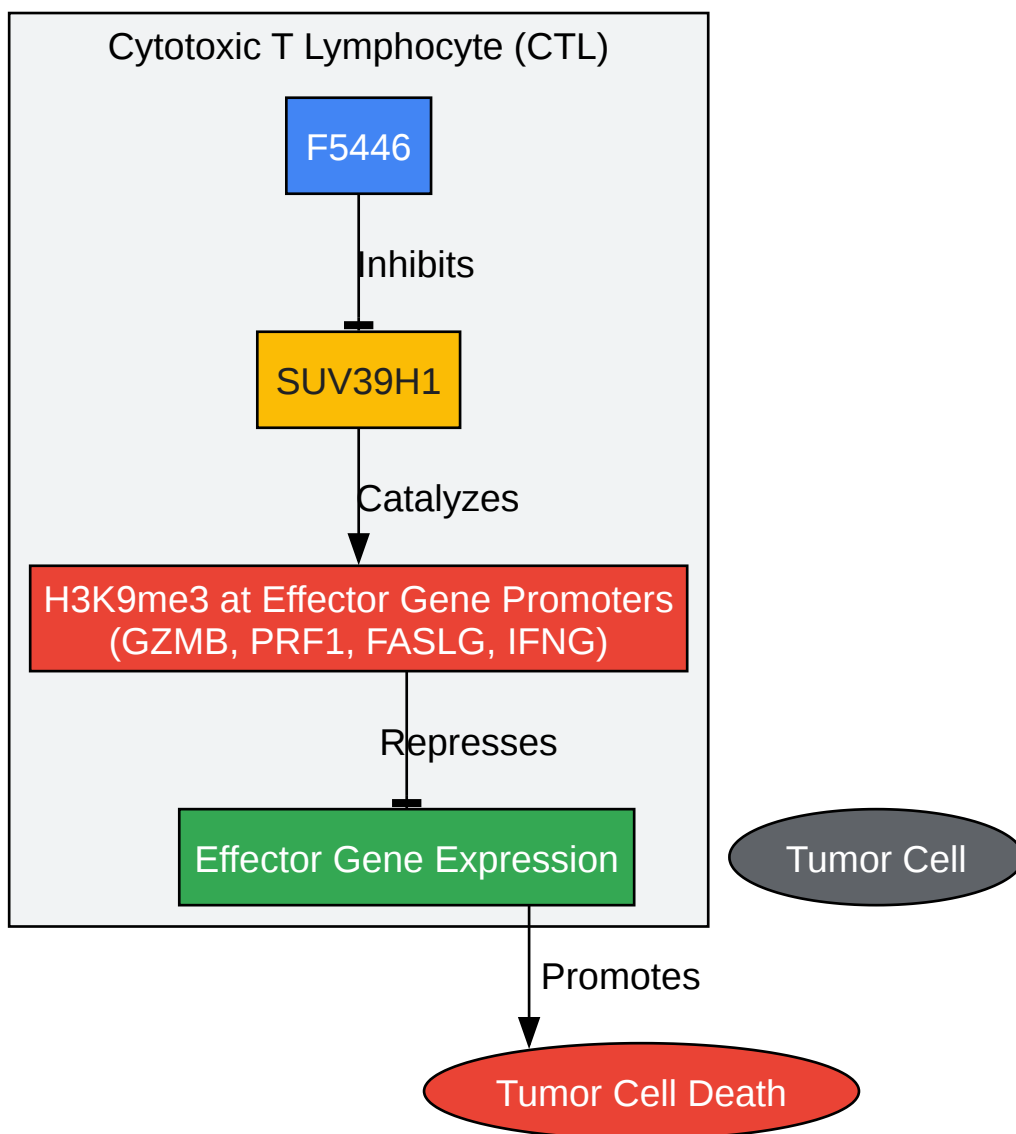


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Caption: Mechanism of **F5446**-induced apoptosis in cancer cells.

7.2. **F5446** Enhancement of T-Cell Effector Function

In the tumor microenvironment, **F5446** can enhance the anti-tumor immune response by increasing the expression of key effector molecules in cytotoxic T lymphocytes (CTLs).

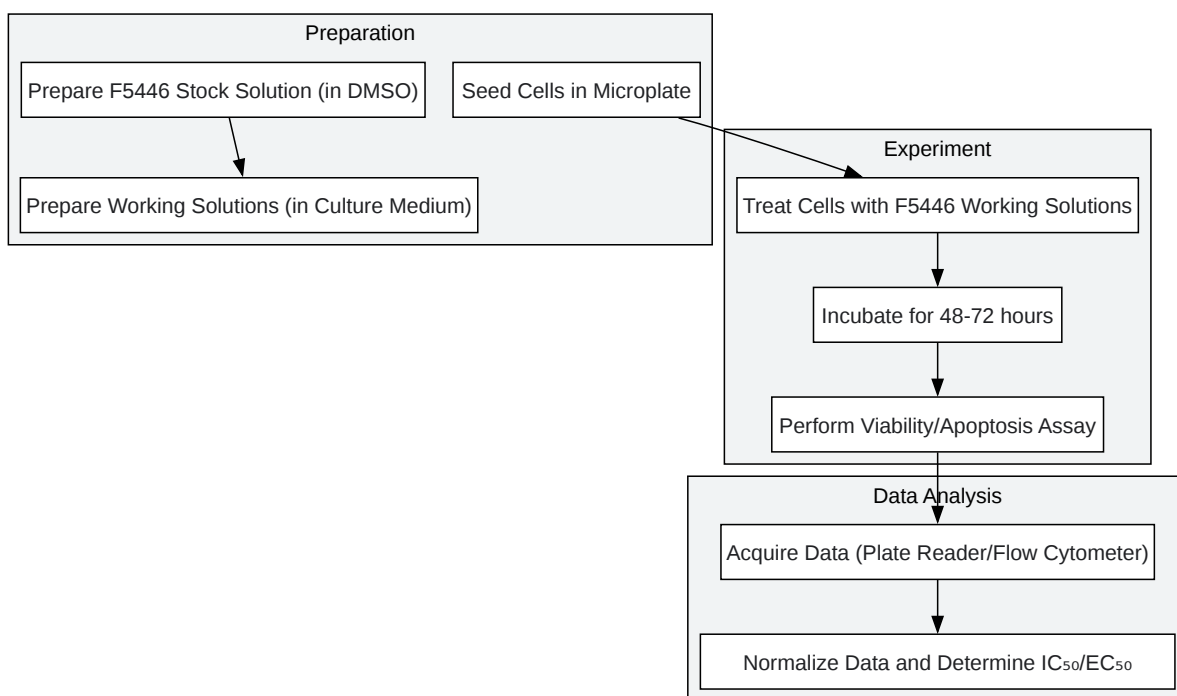


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Caption: **F5446** enhances CTL effector function.

7.3. General Workflow for In Vitro Cell-Based Assay

The following diagram illustrates a typical workflow for evaluating the effect of **F5446** on cultured cells.



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Caption: Workflow for **F5446** in vitro cell-based assays.

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